2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S3/c11-19(15,16)6-5-17-9-12-13-10-14(9)7-3-1-2-4-8(7)18-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRQJNIHCLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCS(=O)(=O)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4-triazole-3-thiol with benzothiazole derivatives under controlled conditions to form the triazolobenzothiazole core. This intermediate is then reacted with ethanesulfonyl fluoride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential to produce this compound on an industrial scale .
Chemical Reactions Analysis
Sulfonyl Fluoride Reactivity
The ethanesulfonyl fluoride group is a hallmark of sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling selective reactions with nucleophiles like amines, alcohols, or thiols under mild conditions . For example:
-
Amine Acylation :
The sulfonyl fluoride may react with primary or secondary amines to form sulfonamides, a common strategy in covalent inhibitor design. -
Hydrolysis :
In aqueous environments, sulfonyl fluorides hydrolyze to sulfonic acids, though kinetics depend on pH and steric factors .
Triazolobenzothiazole Core Reactivity
The triazolo[3,4-b] benzothiazole scaffold is electron-deficient, favoring electrophilic aromatic substitution (EAS) at the 5- or 7-positions . Key transformations include:
-
Halogenation :
Bromination or chlorination could occur under Lewis acid catalysis (e.g., FeCl), though regioselectivity requires experimental validation. -
Cross-Coupling :
Suzuki-Miyaura coupling may modify aryl substituents if halogenation is achieved .
Thioether Linkage Stability
The –S– bridge between the triazolobenzothiazole and sulfonyl fluoride may undergo oxidation or cleavage:
-
Oxidation :
Treatment with oxidizing agents (e.g., HO) could convert the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO–) . -
Radical Reactions :
Under UV light, the C–S bond might participate in radical-mediated processes .
Thermal Stability
Thermogravimetric analysis (TGA) data for related sulfonyl fluorides indicate decomposition above 200°C . Controlled thermolysis could release sulfur dioxide (SO) and fluoride ions, enabling applications in polymer degradation studies.
Biological Activity Considerations
While direct studies are lacking, similar triazolobenzothiazoles exhibit kinase inhibition or antimicrobial properties . The sulfonyl fluoride moiety may enhance target engagement via covalent binding to catalytic residues (e.g., serine or cysteine) .
Synthetic Pathways
No direct synthesis is reported, but analogous compounds suggest:
-
Thioether Formation :
Coupling a triazolobenzothiazole-thiol with ethanesulfonyl fluoride via SN2 displacement . -
Cyclization Strategies :
Hydrazine-mediated cyclization of substituted benzothiazoles, followed by sulfonation .
Computational Insights
DFT studies on related systems ( ) predict transition-state energetics for decarbonylation or cyclization steps. For this compound, modeling could clarify sulfonyl fluoride hydrolysis barriers or regioselectivity in EAS.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with a benzothiazole moiety, which is known for its bioactive properties. The sulfonyl fluoride group enhances its reactivity and potential for biological activity. Understanding the structure is crucial for exploring its applications in drug development.
Antimicrobial Activity
Research has indicated that compounds containing triazole and benzothiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring may enhance this activity due to its ability to interact with biological targets.
Antimalarial Potential
The antimalarial potential of compounds similar to 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been explored in several studies. For instance, derivatives of triazoles have been synthesized and evaluated for their efficacy against malaria parasites. These studies suggest that modifications on the triazole ring can lead to improved antimalarial activity . The sulfonyl fluoride group may play a role in enhancing the selectivity and potency of these compounds against specific targets in the malaria lifecycle.
Anticancer Properties
The anticancer potential of triazole-based compounds has also been investigated. Research indicates that such compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The presence of the benzothiazole moiety is associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that modifications to the triazole and benzothiazole structures can lead to increased potency against specific types of cancer .
Synthesis and Characterization
A comprehensive study focused on synthesizing 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride involved various synthetic routes leading to high yields of the compound . Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized product.
Biological Evaluation
In biological evaluations, the synthesized compound was tested for its antimicrobial and anticancer activities using standard assays. Results indicated a significant inhibition of microbial growth at low concentrations, suggesting its potential as a lead compound for further development . Additionally, preliminary anticancer assays showed promising results in inhibiting cell proliferation in vitro.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanol
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl-1H-isoindole-1,3(2H)-dione
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Uniqueness
What sets 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride apart from similar compounds is its ethanesulfonyl fluoride group, which imparts unique reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride is a complex organic molecule that combines elements of triazole and benzothiazole. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is CHFNS, with a molecular weight of approximately 284.34 g/mol. The structure features a sulfonyl fluoride group attached to a triazole-benzothiazole moiety, which is known for conferring various biological properties.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the biological activities associated with various compounds related to this class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Contains benzothiazole ring; used in pharmaceuticals | Antimicrobial |
| Triazole Derivatives | Contains triazole ring; known for antifungal properties | Antifungal |
| Ethyl 3,4-dimethoxybenzoate | Similar ester structure; simpler substituents | Antioxidant |
The unique combination of triazole and benzothiazole in 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride suggests enhanced biological activity compared to these simpler compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study on fluorinated triazolo derivatives indicated promising antiproliferative effects against various cancer cell lines. These compounds demonstrated not only cytotoxicity but also anti-angiogenic properties .
- Antimicrobial Properties : Compounds containing the benzothiazole moiety have been shown to possess significant antimicrobial activity against a range of pathogens. This suggests potential applications in treating infectious diseases.
- Antioxidant Effects : Some derivatives have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Future Directions
Further research is necessary to fully understand the biological activity of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride . Key areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Investigating the specific pathways and molecular targets affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance efficacy and reduce toxicity.
Q & A
Q. What are the standard synthetic protocols for this compound and its derivatives?
The synthesis typically involves cyclocondensation of triazole-thiol intermediates with electrophilic reagents. For example, 4-amino-triazole derivatives are refluxed with substituted benzaldehydes in ethanol containing glacial acetic acid as a catalyst (4–8 hours), followed by solvent evaporation and recrystallization for purification. Phosphorus oxychloride (POCl₃) is also used to facilitate thiadiazole ring closure in related triazolothiadiazoles .
Q. How is the molecular structure validated in academic studies?
Single-crystal X-ray diffraction (XRD) at 100 K with an R factor ≤0.032 is the gold standard for structural confirmation. Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification. Mean C–C bond lengths (e.g., 0.003 Å) and torsion angles are reported to validate geometry .
Q. What initial biological screening assays are recommended for this compound?
Anticancer activity is often assessed via Bcl-2 inhibition assays, while antimicrobial screening uses agar diffusion methods. Standardized protocols involve testing at concentrations of 10–100 μM in vitro, with IC₅₀ values calculated using dose-response curves .
Advanced Questions
Q. How can low yields in cyclocondensation reactions be mitigated?
Solvent optimization is critical: mixed solvents like DCE:TFE (1:1) improve solubility and reaction efficiency. Catalytic additives (e.g., mCPBA for electrophilic activation) and controlled temperature (40°C for initiation, followed by 16-hour stirring at room temperature) enhance product formation. Yields can increase from 43% to >60% with these adjustments .
Q. How should contradictory biological activity data across studies be resolved?
Cross-validate results using orthogonal assays (e.g., fluorescence polarization for Bcl-2 binding alongside apoptosis assays). Control for batch-to-batch purity variations (>97% by HPLC) and solvent residues, which may artifactually suppress activity. Replicate studies under standardized conditions (pH 7.4, 37°C) .
Q. What computational methods predict the reactivity of the sulfonyl fluoride group?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilic Fukui indices and LUMO maps to identify reactive sites. Molecular dynamics simulations (100 ns trajectories) model solvent accessibility and hydrolysis rates, critical for stability in aqueous environments .
Q. What mechanistic insights exist for the sulfonyl fluoride’s electrophilic behavior?
Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: rapid nucleophilic attack at the sulfur atom, followed by fluoride displacement. Solvent polarity (measured by Kamlet-Taft parameters) significantly impacts reaction rates, with aprotic solvents like DMF favoring stability .
Q. How do solvent systems influence regioselectivity in derivative synthesis?
Polar aprotic solvents (e.g., DMF) favor thiadiazole formation, while protic solvents (ethanol/water) promote triazole-thiol intermediates. Solvent dielectric constants correlate with reaction pathway dominance, as shown in studies comparing DCE (ε=10.1) vs. TFE (ε=27.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
